(3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one
Overview
Description
“(3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one” is a chemical compound with the molecular formula C7H8O2 . It has an average mass of 124.137 Da and a monoisotopic mass of 124.052429 Da . It is also known by other names such as “(+)- (1R,5S)-2-Oxabicyclo [3.3.0]oct-6-en-3-one” and "(+)-3,3A,6,6A-TETRAHYDRO-2H-CYCLOPENTA(B)FURAN-2-ONE" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 7 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms . It has 2 defined stereocentres .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 124.13700 . Its exact mass is 124.05200 . The compound has a polar surface area (PSA) of 26.30000 and a logP value of 0.87800 .Scientific Research Applications
Synthesis of Chiral Building Blocks
(3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one is used in synthesizing chiral building blocks like cyclopentenone derivatives. These building blocks have applications in various organic syntheses. The synthesis involves key allylsilane–allyl alcohol fragmentation pathways, highlighting its utility in generating synthetically useful chiral compounds (Al’mukhametov, Gimazetdinov, & Miftakhov, 2018).
Asymmetric Synthesis Processes
The compound is pivotal in the substrate-controlled asymmetric synthesis processes. For instance, its synthesis can be achieved through mercury-mediated free-radical methods and Baeyer-Villiger oxidation, demonstrating its role in creating enantiomerically pure compounds (Weinges & Schwarz, 1993).
Antibacterial and Phytotoxic Activities
A study reported the isolation of a new compound structurally related to this compound, which showed moderate antibacterial and phytotoxic activities. This suggests potential applications of such compounds in the development of new antibacterial agents or agrochemicals (Tchoukoua et al., 2017).
Hydroxymethylation and Cyclization Studies
Hydroxymethylation of related bicyclic allylsilane compounds, followed by reactions like Prins reaction, reveals the role of this compound in studying various organic reactions and mechanisms, which is essential for advancing synthetic methodologies in organic chemistry (Gimazetdinov et al., 2016).
Properties
IUPAC Name |
(3aS,6aR)-3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c8-7-4-5-2-1-3-6(5)9-7/h1-2,5-6H,3-4H2/t5-,6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBPGUMSFWGGLP-PHDIDXHHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1OC(=O)C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1OC(=O)C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00969663 | |
Record name | 3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00969663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54483-22-6 | |
Record name | 3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00969663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,5S)-(+)-2-Oxabicyclo[3.3.0]oct-6-en-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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